α,4-Dihydroxy-3-methoxy-α-methyl-benzeneethanesulfonic Acid Potassium Salt-d5
Description
α,4-Dihydroxy-3-methoxy-α-methyl-benzeneethanesulfonic Acid Potassium Salt-d5 is a labeled analogue of α,4-Dihydroxy-3-methoxy-α-methyl-benzeneethanesulfonic Acid Potassium Salt. This compound is often used in metabolic research and environmental studies due to its stable isotope labeling, which allows researchers to study metabolic pathways in vivo safely.
Properties
CAS No. |
1794789-29-9 |
|---|---|
Molecular Formula |
C10H13KO6S |
Molecular Weight |
305.397 |
IUPAC Name |
potassium;2-methoxy-4-(1,1,3,3,3-pentadeuterio-2-hydroxy-2-sulfopropyl)phenolate |
InChI |
InChI=1S/C10H14O6S.K/c1-10(12,17(13,14)15)6-7-3-4-8(11)9(5-7)16-2;/h3-5,11-12H,6H2,1-2H3,(H,13,14,15);/q;+1/p-1/i1D3,6D2; |
InChI Key |
UHFQRRDSERATAD-LFMIHFMMSA-M |
SMILES |
CC(CC1=CC(=C(C=C1)[O-])OC)(O)S(=O)(=O)O.[K+] |
Synonyms |
α,4-Dihydroxy-3-methoxy-α-methyl-benzeneethanesulfonic Acid Monopotassium Salt-d5; |
Origin of Product |
United States |
Preparation Methods
The synthesis of α,4-Dihydroxy-3-methoxy-α-methyl-benzeneethanesulfonic Acid Potassium Salt-d5 involves several steps The starting material is typically a benzene derivative, which undergoes a series of reactions including hydroxylation, methylation, and sulfonationIndustrial production methods often involve large-scale synthesis using automated systems to ensure high purity and yield.
Chemical Reactions Analysis
α,4-Dihydroxy-3-methoxy-α-methyl-benzeneethanesulfonic Acid Potassium Salt-d5 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, often resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl and methoxy groups, leading to the formation of various derivatives.
Scientific Research Applications
α,4-Dihydroxy-3-methoxy-α-methyl-benzeneethanesulfonic Acid Potassium Salt-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of enzyme inhibitors.
Industry: Applied in the synthesis of fine chemicals and pharmaceuticals, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of α,4-Dihydroxy-3-methoxy-α-methyl-benzeneethanesulfonic Acid Potassium Salt-d5 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. The pathways involved often include metabolic and signaling pathways, which are crucial for maintaining cellular homeostasis.
Comparison with Similar Compounds
Similar compounds to α,4-Dihydroxy-3-methoxy-α-methyl-benzeneethanesulfonic Acid Potassium Salt-d5 include:
α,4-Dihydroxy-3-methoxy-α-methyl-benzeneethanesulfonic Acid Potassium Salt: The unlabeled version of the compound, used in similar applications but without the benefits of stable isotope labeling.
4-Hydroxy-3-methoxybenzeneethanesulfonic Acid: A related compound with similar chemical properties but lacking the α-methyl group.
3-Methoxy-4-hydroxybenzeneethanesulfonic Acid: Another analogue with slight structural differences, used in different research contexts.
These comparisons highlight the uniqueness of this compound, particularly its stable isotope labeling, which provides significant advantages in research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
